molecular formula C5H10O2 B8686459 Cyclopentyl hydroperoxide CAS No. 39852-66-9

Cyclopentyl hydroperoxide

Cat. No. B8686459
CAS RN: 39852-66-9
M. Wt: 102.13 g/mol
InChI Key: VGGFAUSJLGBJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl hydroperoxide is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl hydroperoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl hydroperoxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39852-66-9

Product Name

Cyclopentyl hydroperoxide

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

hydroperoxycyclopentane

InChI

InChI=1S/C5H10O2/c6-7-5-3-1-2-4-5/h5-6H,1-4H2

InChI Key

VGGFAUSJLGBJRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 39 mmol of cyclopentane reacted (with a conversion of 3.4%) and thereby yielded 9.4 mmol of cyclopentanone (with a selectivity of 24.1%), 4.8 mmol of cyclopentanol (with a selectivity of 12.3%), and 12.5 mmol of cyclopentyl hydroperoxide (with a selectivity of 32.1%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 2.3%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
39 mmol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 100 mg of N-hydroxysuccinimide (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.8 mmol of cyclopentane reacted (with a conversion of 0.8%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 5.7%), 0.2 mmol of cyclopentanol (with a selectivity of 2.3%), and 5.8 mmol of cyclopentyl hydroperoxide (with a selectivity of 65.9%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.57%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.8 mmol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane, 100 mg of N-hydroxyphthalimide, and 1.9 g of water (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.2 mmol of cyclopentane reacted (with a conversion of 0.7%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 6.1%), 0.2 mmol of cyclopentanol (with a selectivity of 2.4%), and 5.2 mmol of cyclopentyl hydroperoxide (with a selectivity of 63.4%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.52%. N-hydroxyphthalimide has a solubility in water (25° C.) of 0.01 g/100 g-H2O or less.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.2 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1.9 g
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.